[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMAZBAETXFPRJ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzyl-Ethyl-Amino Intermediate
The initial step involves sequential alkylation of piperidin-3-amine to introduce the benzyl-ethyl-amino group. Benzyl bromide is reacted with piperidin-3-amine in anhydrous dichloromethane (DCM) under nitrogen atmosphere, followed by ethylamine hydrochloride in the presence of triethylamine (TEA) as a base. The reaction is monitored via thin-layer chromatography (TLC) until completion (Rf = 0.45 in ethyl acetate/hexane 1:1).
Key Reaction Conditions :
-
Temperature: 0°C → room temperature (gradual warming)
-
Time: 12 hours for benzylation; 6 hours for ethylation
-
Yield: 78% after column chromatography (silica gel, hexane/ethyl acetate 3:1)
Stereochemical Control and Resolution
Dynamic Kinetic Resolution (DKR)
For large-scale production, dynamic kinetic resolution employs a racemization catalyst (e.g., Shvo’s catalyst) alongside the asymmetric coupling agent. This approach converts both enantiomers into the desired (S)-form, achieving >99% ee after recrystallization from ethanol/water.
Table 2: Comparison of Stereochemical Control Methods
| Method | ee (%) | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Catalysis | 92 | 75 | Moderate | High |
| Dynamic Kinetic Resolution | 99 | 85 | High | Moderate |
| Chiral Chromatography | 99.5 | 60 | Low | Low |
Crystallization-Induced Asymmetric Transformation
Recrystallization using a chiral solvent system (e.g., (R)-methyl oxazolidinone) enhances enantiopurity to 98% ee. This method is preferred for intermediates prone to racemization under thermal stress.
Purification and Characterization
Column Chromatography
The crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). Fractions containing the target compound are identified by TLC and combined, yielding a white crystalline solid.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 3.85 (q, J = 7.0 Hz, 1H, CH-N), 3.12 (dd, J = 12.0, 4.0 Hz, 1H, CH₂COO), 2.65–2.55 (m, 4H, NCH₂CH₃ and piperidine-H), 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃).
-
HPLC : Retention time = 8.2 min (Chiralpak AD-H, 1.0 mL/min).
-
Melting Point : 142–144°C (uncorrected).
Industrial-Scale Adaptation
Continuous Flow Synthesis
To enhance throughput, a continuous flow reactor integrates the benzylation, ethylation, and coupling steps. Residence times are optimized to 30 minutes per step, achieving a total yield of 68% with 90% ee.
Green Chemistry Initiatives
Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether) reduces environmental impact while maintaining reaction efficiency.
Challenges and Mitigation Strategies
-
Racemization During Coupling : Minimized by maintaining reaction temperatures below 80°C and using low-base conditions.
-
Byproduct Formation : Silica gel pretreatment with triethylamine suppresses acid-catalyzed degradation.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of [(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-ethyl-amino group can interact with active sites, while the piperidine ring provides structural stability. The acetic acid moiety may participate in hydrogen bonding or ionic interactions, facilitating the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The table below compares [(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid with key analogs based on substituents, molecular weight, and biological activities:
Pharmacological and Functional Differences
- Anti-inflammatory Activity: Compound [(2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid (Table, Row 5) demonstrated potent COX-2 inhibition and reduced rat paw edema, suggesting that the benzimidazole substituent enhances anti-inflammatory efficacy. In contrast, the target compound’s benzyl-ethyl group may prioritize receptor binding over direct COX-2 inhibition .
- Protein Degradation Applications: The acetyl-cyclopropyl-amino analog (Table, Row 2) is integrated into cereblon-based PROTACs, leveraging its E3 ligase recruitment capability. The target compound’s benzyl-ethyl group lacks the steric flexibility required for proteolysis-targeting chimera (PROTAC) linker design .
- Metabolic Stability : The benzyl-ethyl substituent in the target compound may confer greater metabolic stability compared to analogs with ester or carbamate groups (e.g., [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride, ), which are prone to hydrolysis .
Biological Activity
[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a chiral compound notable for its unique structure, which includes a piperidine ring, a benzyl group, and an ethyl amino group linked to an acetic acid moiety. This structural arrangement contributes to its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 280.38 g/mol
- Structure :
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter transporters and receptors. Notably, it has been studied for its potential as an inhibitor of gamma-aminobutyric acid (GABA) uptake, which could have implications for treating anxiety and mood disorders. The compound's ability to modulate GABAergic signaling is crucial for maintaining neuronal excitability and preventing over-excitation.
Biological Activities
-
Neuropharmacological Effects
- GABA Transport Inhibition : Research indicates that this compound may inhibit GABA transporters, enhancing GABAergic transmission and thereby potentially alleviating symptoms associated with anxiety disorders.
- Potential Antidepressant Properties : By influencing neurotransmitter dynamics, it may also exhibit antidepressant effects.
- Antimicrobial Activity
Study on Neuropharmacological Activity
In a study examining the effects of piperidine derivatives on neurotransmitter systems, this compound was found to significantly influence GABA uptake in vitro. The study utilized a series of assays to measure the compound's efficacy in modulating GABA transporter activity, providing insights into its potential therapeutic uses in anxiety and mood disorders.
Antimicrobial Screening
A comparative study involving various piperidine derivatives highlighted the antimicrobial potential of related compounds. Although specific tests on this compound were not detailed, the findings suggest that structural analogs could serve as templates for developing new antimicrobial agents .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via multi-step organic reactions involving piperidine ring functionalization. For example, chiral resolution of intermediates (e.g., using (S)-configured precursors) is critical for stereochemical fidelity . Optimization may include temperature control (e.g., 0–5°C for amine coupling), solvent selection (e.g., THF or dichloromethane), and catalysts like PS-DCC or 1-hydroxy-7-azabenzotriazole .
- Data Contradictions : Some protocols report lower yields due to steric hindrance at the tertiary amine site; alternative methods using organozinc pivalates in Negishi cross-coupling may enhance efficiency .
Q. How can researchers confirm the stereochemical purity of this compound?
- Methodology : Use chiral HPLC with columns like Chiralpak AD-H or OD-H and mobile phases containing hexane/isopropanol. Compare retention times with enantiomeric standards . Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of substituents .
- Advanced Tip : For ambiguous cases, X-ray crystallography of a crystalline derivative (e.g., a salt with dibenzoyl-L-tartaric acid) provides definitive stereochemical proof .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies in biological activity data across studies involving piperidine-acetic acid derivatives?
- Methodology : Cross-validate assays using standardized informer libraries (e.g., Aryl Halide Chemistry Informer Library) to compare pharmacological responses under controlled conditions . For example, screen against COX-2 selectivity using in vitro enzyme inhibition assays and in vivo rat paw edema models .
- Case Study : Compound 1 (a structurally analogous piperidine derivative) showed COX-2 selectivity in docking studies but required in vivo validation to confirm reduced gastrointestinal toxicity .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology : Implement parallel high-throughput experimentation (HTE) to identify robust conditions for large-scale reactions. For example, screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) in cross-coupling steps .
- Critical Consideration : Monitor for impurities like benzyl repaglinide analogs, which may form during scale-up and require purification via preparative HPLC .
Analytical and Pharmacological Questions
Q. What analytical techniques are most reliable for quantifying impurities in this compound batches?
- Methodology : Use UPLC-MS with a C18 column (e.g., Waters Acquity BEH) and gradient elution (0.1% formic acid in water/acetonitrile). Compare against reference standards for common byproducts (e.g., dealkylated or oxidized derivatives) .
- Acceptance Criteria : Limit individual impurities to ≤0.5% and total impurities ≤2.0%, as per pharmacopeial guidelines for related compounds .
Q. What in silico approaches are validated for predicting the pharmacokinetic properties of this compound?
- Methodology : Perform molecular dynamics simulations to assess binding affinity to targets like μ-opioid or chemokine receptors . Use tools like AutoDock Vina for docking studies and SwissADME for predicting logP, solubility, and CYP450 interactions .
- Case Study : Virtual screening of 1.2 million compounds identified piperidine-acetic acid derivatives with anti-inflammatory activity and low cytotoxicity .
Data Interpretation and Reproducibility
Q. How should researchers address variability in biological assay results for this compound across laboratories?
- Methodology : Standardize assay protocols using reference compounds (e.g., indomethacin for COX-2 assays) and validate inter-lab reproducibility via ring tests . Document reaction conditions rigorously, including solvent lot numbers and equipment calibration dates .
- Troubleshooting : If IC₅₀ values differ, re-evaluate cell line viability (e.g., MTT assays) or probe for metabolite interference using LC-MS/MS .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use P95 respirators and nitrile gloves during synthesis. Avoid aqueous disposal; instead, neutralize waste with 10% acetic acid before incineration .
- Critical Note : Although acute toxicity data are limited, assume potential irritancy based on structurally related amines (e.g., benzylpiperidine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
